molecular formula C3H8N2O B1221719 1,1-Dimethylurea CAS No. 598-94-7

1,1-Dimethylurea

Cat. No. B1221719
CAS RN: 598-94-7
M. Wt: 88.11 g/mol
InChI Key: YBBLOADPFWKNGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethylurea derivatives involves specific chemical reactions and conditions. For example, the preparation of bis(1,3-dimethylureido)methane, a related compound, showcases the methodological approach to synthesizing dimethylurea derivatives through condensation reactions involving urea and formaldehyde under controlled conditions (Ebisuno et al., 1988). Moreover, the thermal stability and thermodynamics involved in synthesizing 1,3-dimethylurea have been thoroughly studied, providing insights into the reaction kinetics and conditions favoring its formation (Wei et al., 2020).

Molecular Structure Analysis

Understanding the molecular structure of 1,1-Dimethylurea and its derivatives is crucial for predicting their chemical behavior. X-ray diffraction studies and molecular structure analysis provide detailed information about the atomic arrangement and bonding patterns. For instance, the structural analysis of bis(1,3-dimethylureido)methane and related compounds reveals their complex coordination with metals and other elements, highlighting the versatility of dimethylurea derivatives in forming varied molecular architectures (Ebisuno et al., 1988).

Chemical Reactions and Properties

Dimethylurea derivatives participate in a wide range of chemical reactions, leading to the formation of complex compounds with significant properties. For example, the study of N,N'-Dimethylurea's role as an efficient ligand in Chan-Lam cross-coupling strategy showcases its reactivity and utility in synthesizing pharmaceutically relevant motifs, demonstrating the compound's versatility in organic synthesis (Saikia et al., 2023).

Physical Properties Analysis

The physical properties of 1,1-Dimethylurea, such as solubility, melting point, and thermal behavior, are integral to its application in various domains. The thermal stability and thermodynamics study of 1,3-dimethylurea provides insights into its behavior under different temperature conditions, indicating its potential for various industrial applications (Wei et al., 2020).

Chemical Properties Analysis

The chemical properties of dimethylurea derivatives, including reactivity, bonding capabilities, and interaction with other molecules, define their application in chemical synthesis and material science. Studies on compounds like N,N'-Dimethylurea showcase its utility as a ligand in facilitating various chemical reactions, highlighting its importance in the synthesis of complex organic compounds (Saikia et al., 2023).

Scientific Research Applications

1. Co-Condensation Reactions in Polymers

1,1-Dimethylurea (DMU) plays a role in the field of polymer chemistry. It is used to model melamine-urea-formaldehyde (MUF) co-condensation reactions. Cao et al. (2017) used 1,3-dimethylurea (a variant of DMU) to mimic urea in their study on MUF co-condensation reactions under various pH conditions. This research is significant for understanding the chemical reactions in polymer production, especially in the context of resins and adhesives (Cao, Li, Liang, & Du, 2017).

2. Thermodynamic Properties in Solution

DMU's behavior in aqueous solutions is a key area of research. Ivanov and Lebedeva (2020) investigated the thermodynamic properties of N-dimethylureas and their bis-derivatives as solutes in water. Their study provided insights into the interactions and structural effects of DMU in hydration processes, contributing to our understanding of solution chemistry and molecular interactions (Ivanov & Lebedeva, 2020).

3. Physical Properties of DMU Crystals

The physical properties of DMU derivatives are also a subject of interest. Babu et al. (2011) explored the synthesis and physical properties of 1,3-dimethylurea dimethylammonium picrate, a potential candidate for efficient frequency conversion in non-linear optical (NLO) applications. This research highlights DMU derivatives' potential in the field of photonics and optoelectronics (Babu, Chandramohan, Ramasamy, Bhagavannarayana, & Varghese, 2011).

4. Thermal Stability and Synthesis Process

The thermal stability and synthesis process of DMU are also significant. Wei et al. (2020) examined the thermal stability and thermodynamics in the process of synthesizing 1,3-dimethylurea, offering valuable insights for industrial synthesis and chemical engineering applications (Wei, Zhao, Yu, & Yin, 2020).

5. Application in Terahertz Spectroscopy

The application of DMU in spectroscopy, particularly terahertz spectroscopy, is another research area. Zhao et al. (2018) conducted a study using terahertz time-domain spectroscopy (THZ-TDS) to identify structural isomers of dimethylurea. Their research provides a basis for using THZ-TDS in identifying molecular structures and understanding intermolecular interactions (Zhao, Li, Liu, Chen, Zhang, Qin, & Wu, 2018).

Safety And Hazards

1,1-Dimethylurea should be handled with care. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Avoid dust formation. Do not ingest. Do not breathe vapours/dust .

Future Directions

1,3-Dimethylurea, a related compound, is used for the synthesis of caffeine, theophylline, pharmachemicals, textile aids, herbicides, and others . The estimated world production of DMU is less than 25,000 tons . The future directions of 1,1-Dimethylurea could potentially follow similar paths, but specific future directions for this compound are not widely reported in the literature.

Relevant papers on 1,1-Dimethylurea include studies on its use as a ligand for the synthesis of pharma-relevant motifs through Chan–Lam cross-coupling strategy and other research articles .

properties

IUPAC Name

1,1-dimethylurea
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InChI

InChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6)
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InChI Key

YBBLOADPFWKNGS-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C(=O)N
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Molecular Formula

C3H8N2O
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DSSTOX Substance ID

DTXSID0060515
Record name 1,1-Dimethylurea
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Molecular Weight

88.11 g/mol
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Physical Description

Dry Powder, Solid; [HSDB] White crystalline solid; [Alfa Aesar MSDS]
Record name Urea, N,N-dimethyl-
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Solubility

SOL IN WATER; SLIGHTLY SOL IN ALCOHOL
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Density

1.255
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Vapor Pressure

0.44 [mmHg]
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Product Name

1,1-Dimethylurea

Color/Form

MONOCLINIC PRISMS FROM ALCOHOL OR CHLOROFORM

CAS RN

598-94-7, 1320-50-9
Record name N,N-Dimethylurea
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Melting Point

182 °C
Record name 1,1-DIMETHYLUREA
Source Hazardous Substances Data Bank (HSDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,800
Citations
HC Bucha, CW Todd - Science, 1951 - science.org
In the present stage of our investigations, it is impossible to give an explanation of the results. The action of the drug could be direct on the tumoral tissue; or the effect could be indirect, …
Number of citations: 133 www.science.org
S Izawa, NE Good - Biochimica et Biophysica Acta (BBA)-Biophysics …, 1965 - Elsevier
The absorption of 3-(3,4-dichlorophenyl)-1,1-dimethylurea, 3-(4-chlorophenyl)-1,1-dimethylurea and Atrazine by isolated spinach chloroplasts involves at least three simultaneous …
Number of citations: 152 www.sciencedirect.com
G Renger - Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1973 - Elsevier
The effect of 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) on the relative average oxygen yield per flash, ϕ(t d ) as a function of the time t d between the flashes has been …
Number of citations: 64 www.sciencedirect.com
BR Brown, ME Gould, SP Ziemer… - The Journal of Chemical …, 2006 - Elsevier
Apparent molar volumes V ϕ and apparent molar heat capacities C p,ϕ were determined for aqueous solutions of urea, 1,1-dimethylurea, and N,N′-dimethylurea. Measurements were …
Number of citations: 26 www.sciencedirect.com
P Bennoun, Y Li - Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1973 - Elsevier
Simultaneous measurements of hydroxylamine photo-oxidation and fluorescence induction were performed in the presence of 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU). The …
Number of citations: 99 www.sciencedirect.com
AGS Prado, C Airoldi - Journal of colloid and interface science, 2001 - Elsevier
The Pesticide 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron) Immobilized on Silica Gel Surface Page 1 Journal of Colloid and Interface Science 236, 161–165 (2001) doi:10.1006/jcis…
Number of citations: 105 www.sciencedirect.com
S Bazot, P Bois, C Joyeux, T Lebeau - Biotechnology letters, 2007 - Springer
Mineralization of diuron has not been previously demonstrated despite the availability of some bacteria to degrade diuron into 3,4-dichloroaniline (3,4-DCA) and others that can …
Number of citations: 39 link.springer.com
PB Sweetser - Biochimica et biophysica acta, 1963 - Elsevier
… Molecular models of FMN and 3-(3,4-dichlorophenyl)-1-1-dimethylurea, diuron, show surprising similarity in structure. These findings suggest that the monuron inhibition of …
Number of citations: 32 www.sciencedirect.com
W Oettmeier, HJ Soll - Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1983 - Elsevier
In plastoquinone-depleted thylakoids, as obtained by n-hexane extraction, a high specifically labeled 3-(3,4-[ 3 H]dichlorophenyl)-1,1-dimethylurea ([ 3 H]DCMU) is displaced …
Number of citations: 81 www.sciencedirect.com
D Lazár, P Pospíšil - European Biophysics Journal, 1999 - Springer
Chlorophyll a fluorescence induction (FI) measured by Plant Efficiency Analyser fluorometer at room temperature shows a typical OJIP pattern which is at high temperature changed to …
Number of citations: 77 link.springer.com

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